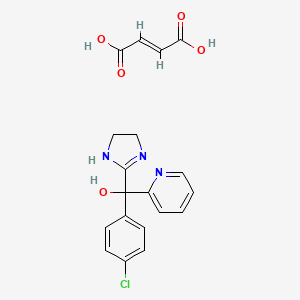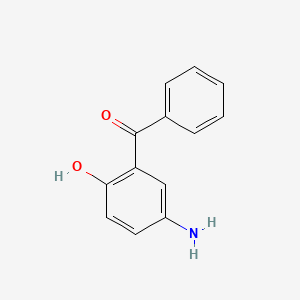
(5-Amino-2-hydroxyphenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-2-hydroxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-hydroxyphenyl)(phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and aniline.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxyacetophenone and aniline in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction time.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(5-Amino-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amides or sulfonamides, depending on the reagents used.
科学研究应用
Chemistry
Catalysis: (5-Amino-2-hydroxyphenyl)(phenyl)methanone can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism by which (5-Amino-2-hydroxyphenyl)(phenyl)methanone exerts its effects involves:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways: The compound may modulate biochemical pathways, such as those involved in inflammation or microbial growth.
相似化合物的比较
Similar Compounds
(5-Amino-2-hydroxyphenyl)(phenyl)methanone: Characterized by the presence of both amino and hydroxyl groups.
(5-Chloro-2-hydroxyphenyl)(phenyl)methanone: Similar structure but with a chlorine atom instead of an amino group.
(5-Methyl-2-hydroxyphenyl)(phenyl)methanone: Contains a methyl group instead of an amino group.
Uniqueness
Functional Groups: The presence of both amino and hydroxyl groups in this compound provides unique reactivity and potential for diverse applications.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
(5-amino-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2 |
InChI 键 |
JBESZWSJUKQSDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



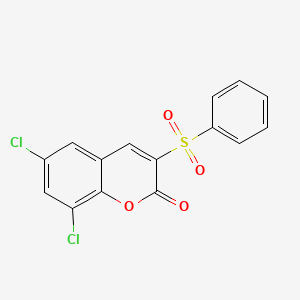
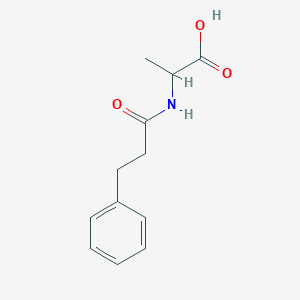

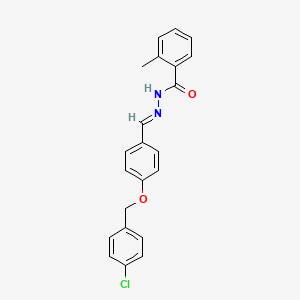


![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
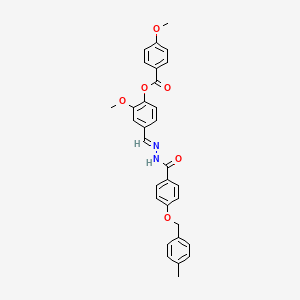
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)
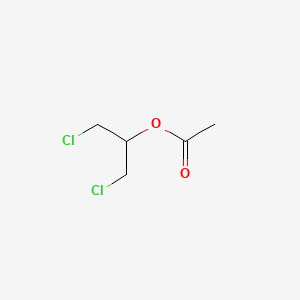
![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)
